molecular formula C8H13N3O B8742039 N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide

Cat. No.: B8742039
M. Wt: 167.21 g/mol
InChI Key: FKMMHOPBOBIKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of imidazole derivatives with isopropyl and methyl groups under specific conditions. One common method involves the use of N-methylimidazole and isopropyl isocyanate as starting materials. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives with new functional groups.

Scientific Research Applications

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

    N-methyl-1H-imidazole-1-carboxamide: Lacks the isopropyl group, which may result in different chemical and biological properties.

    N-isopropyl-1H-imidazole-1-carboxamide: Lacks the methyl group, which can affect its reactivity and applications.

    N-methyl-N-ethyl-1H-imidazole-1-carboxamide: Contains an ethyl group instead of an isopropyl group, leading to variations in its chemical behavior.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-methyl-N-propan-2-ylimidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-7(2)10(3)8(12)11-5-4-9-6-11/h4-7H,1-3H3

InChI Key

FKMMHOPBOBIKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)N1C=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask was added 1,1′-carbonyldiimidazole (1.663 g, 10.25 mmol), (Fluka Chemie) DCM (25 mL). The solution was stirred at 0° C. using a water bath and treated in one portion with n-isopropylmethylamine (0.5 mL, 6.84 mmol) (Aldrich). The water bath was removed, and the solution was stirred at room temperature. After 2 hours all starting material was consumed. The reaction mixture was diluted with DCM (10 mL) and quenched with water. The organic layer was separated, dried over sodium sulfate and concentrated to afford N-isopropyl-N-methyl-1H-imidazole-1-carboxamide (0.920 g, 5.50 mmol, 80% yield).
Quantity
1.663 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-isopropylmethylamine
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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